molecular formula C22H18N4O3 B3019493 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide CAS No. 1797621-77-2

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide

Cat. No. B3019493
CAS RN: 1797621-77-2
M. Wt: 386.411
InChI Key: JRXNQUUZDKOMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide is a chemical compound also known as A-769662. It is a potent activator of AMP-activated protein kinase (AMPK) and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Plant Growth Promotion and Phytohormone Regulation

Indole-3-acetic acid (IAA), a natural plant hormone, plays a crucial role in growth and development. This compound is synthesized by both plants and microbes. In particular, IAA produced by microbes can significantly enhance plant growth. Strains of Enterobacter sp. have been identified as potent IAA producers. Their IAA production promotes maize growth by increasing root length, plant height, fresh weight, and dry weight .

Biotechnological Applications

The microbial synthesis of IAA opens avenues for biotechnological applications. Researchers can engineer strains to optimize IAA production or explore its use in plant biotechnology. For instance, IAA-producing microbes could be used in plant tissue culture, enhancing regeneration and propagation.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15(27)17-6-4-7-18(13-17)23-21(28)14-26-22(29)10-9-20(24-26)25-12-11-16-5-2-3-8-19(16)25/h2-13H,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXNQUUZDKOMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide

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